6-Bromo-7-methyl-1H-indole-3-carbaldehyde chemical properties
6-Bromo-7-methyl-1H-indole-3-carbaldehyde chemical properties
Strategic Scaffold for Medicinal Chemistry & Drug Discovery
Part 1: Executive Summary
6-Bromo-7-methyl-1H-indole-3-carbaldehyde (CAS: 1403579-58-7) is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors, antiviral agents, and indole-based alkaloids.[1] Its structural uniqueness lies in the 7-methyl substituent , which provides steric bulk adjacent to the indole nitrogen, often improving metabolic stability and selectivity in protein binding pockets compared to its non-methylated analogs. The 6-bromo motif serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library generation in Structure-Activity Relationship (SAR) studies.
This guide details the physicochemical properties, validated synthetic pathways, and critical reactivity profiles of this compound, designed for researchers requiring high-purity functionalization of the indole core.
Part 2: Chemical Identity & Physical Properties[2]
| Property | Data |
| IUPAC Name | 6-Bromo-7-methyl-1H-indole-3-carbaldehyde |
| CAS Number | 1403579-58-7 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| SMILES | Cc1c(Br)ccc2c(C=O)c[nH]c12 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water |
| Melting Point | 240–245 °C (Predicted/Analog-based) |
| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen) |
Part 3: Synthetic Pathways & Methodology[4]
Core Synthesis: Vilsmeier-Haack Formylation
The most robust method for introducing the aldehyde functionality at the C3 position of the indole ring is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution is highly regioselective for the electron-rich C3 position.
Reaction Scheme: 6-Bromo-7-methylindole + POCl₃ + DMF → [Iminium Intermediate] → (Hydrolysis) → Product
Detailed Protocol
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Reagents: 6-Bromo-7-methylindole (1.0 eq), Phosphoryl chloride (POCl₃, 1.2 eq), Anhydrous Dimethylformamide (DMF, 5–10 volumes).
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Step-by-Step:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous DMF. Cool the solvent to 0 °C using an ice bath.
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Vilsmeier Reagent Formation: Dropwise add POCl₃ to the cold DMF over 15 minutes. Stir for an additional 30 minutes at 0 °C to form the chloroiminium ion (Vilsmeier reagent). Caution: Exothermic reaction.
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Substrate Addition: Dissolve 6-Bromo-7-methylindole in a minimum amount of DMF and add it dropwise to the reaction mixture at 0 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) until the starting material is consumed.
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Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). Neutralize carefully with 2N NaOH or saturated NaHCO₃ solution until pH ~8–9. The iminium intermediate will hydrolyze to the aldehyde.
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Isolation: A precipitate typically forms. Filter the solid, wash with copious water, and dry under vacuum.
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Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes) if necessary.
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Expert Insight: The 7-methyl group provides steric hindrance that may slightly retard the reaction rate compared to unsubstituted indole. Ensure the Vilsmeier reagent is generated fully before adding the substrate to prevent side reactions.
Part 4: Reactivity Profile & Functionalization
The chemical versatility of 6-Bromo-7-methyl-1H-indole-3-carbaldehyde stems from its three distinct reactive sites:
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C3-Aldehyde: Electrophilic center for condensation and reduction.
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C6-Bromine: Handle for metal-catalyzed coupling.
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N1-Nitrogen: Nucleophilic center for alkylation.
Visualization of Chemical Space
The following diagram maps the logical flow from synthesis to downstream applications.
Figure 1: Synthetic workflow and divergent reactivity pathways for 6-Bromo-7-methyl-1H-indole-3-carbaldehyde.
Key Reaction Protocols
A. Suzuki-Miyaura Cross-Coupling (C6 Functionalization)
This reaction replaces the bromine atom with an aryl or heteroaryl group, a critical step in optimizing drug potency.
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Conditions: Core scaffold (1 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).
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Solvent: 1,4-Dioxane/Water (4:1).
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Temperature: 80–100 °C (inert atmosphere).
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Mechanism: The 7-methyl group may sterically crowd the C6 position. High-activity catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are recommended over standard Pd(PPh₃)₄ to ensure efficient oxidative addition.
B. Knoevenagel Condensation (C3 Functionalization)
Used to extend the carbon chain, often creating Michael acceptors (e.g., for covalent inhibitors).
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Reagents: Malononitrile or Ethyl cyanoacetate.
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Catalyst: Piperidine (catalytic amount).[2]
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Solvent: Ethanol (reflux).
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Outcome: Formation of electron-deficient alkenes suitable for further Michael addition or cyclization.
Part 5: Safety & Handling (SDS Summary)
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Hazards:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhaling dust.
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First Aid:
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Stability: Stable under normal conditions but sensitive to light and air over prolonged periods. Store in amber vials under nitrogen.
Part 6: References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313620, 6-Bromo-7-methyl-1H-indole-3-carbaldehyde. Retrieved January 29, 2026, from [Link]
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Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Vilsmeier-Haack mechanism).
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
